Cas no 2228700-66-9 (2-(3-methoxy-2-nitrophenyl)propanenitrile)

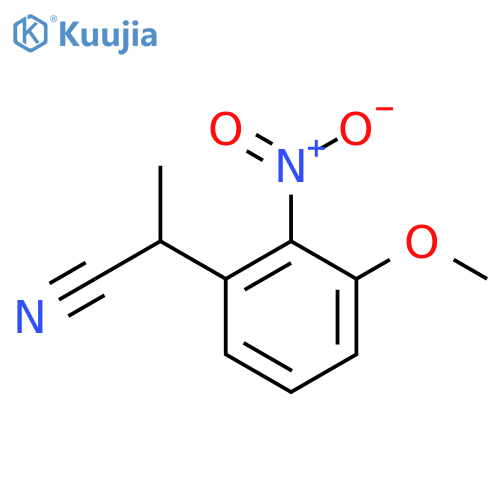

2228700-66-9 structure

商品名:2-(3-methoxy-2-nitrophenyl)propanenitrile

2-(3-methoxy-2-nitrophenyl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 2-(3-methoxy-2-nitrophenyl)propanenitrile

- EN300-1815722

- 2228700-66-9

-

- インチ: 1S/C10H10N2O3/c1-7(6-11)8-4-3-5-9(15-2)10(8)12(13)14/h3-5,7H,1-2H3

- InChIKey: DVLHLDDBTUDDOW-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CC(=C1[N+](=O)[O-])C(C#N)C

計算された属性

- せいみつぶんしりょう: 206.06914219g/mol

- どういたいしつりょう: 206.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 78.8Ų

2-(3-methoxy-2-nitrophenyl)propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1815722-5g |

2-(3-methoxy-2-nitrophenyl)propanenitrile |

2228700-66-9 | 5g |

$2816.0 | 2023-09-19 | ||

| Enamine | EN300-1815722-10.0g |

2-(3-methoxy-2-nitrophenyl)propanenitrile |

2228700-66-9 | 10g |

$4176.0 | 2023-05-26 | ||

| Enamine | EN300-1815722-5.0g |

2-(3-methoxy-2-nitrophenyl)propanenitrile |

2228700-66-9 | 5g |

$2816.0 | 2023-05-26 | ||

| Enamine | EN300-1815722-0.5g |

2-(3-methoxy-2-nitrophenyl)propanenitrile |

2228700-66-9 | 0.5g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1815722-1.0g |

2-(3-methoxy-2-nitrophenyl)propanenitrile |

2228700-66-9 | 1g |

$971.0 | 2023-05-26 | ||

| Enamine | EN300-1815722-2.5g |

2-(3-methoxy-2-nitrophenyl)propanenitrile |

2228700-66-9 | 2.5g |

$1903.0 | 2023-09-19 | ||

| Enamine | EN300-1815722-1g |

2-(3-methoxy-2-nitrophenyl)propanenitrile |

2228700-66-9 | 1g |

$971.0 | 2023-09-19 | ||

| Enamine | EN300-1815722-0.25g |

2-(3-methoxy-2-nitrophenyl)propanenitrile |

2228700-66-9 | 0.25g |

$893.0 | 2023-09-19 | ||

| Enamine | EN300-1815722-0.05g |

2-(3-methoxy-2-nitrophenyl)propanenitrile |

2228700-66-9 | 0.05g |

$816.0 | 2023-09-19 | ||

| Enamine | EN300-1815722-0.1g |

2-(3-methoxy-2-nitrophenyl)propanenitrile |

2228700-66-9 | 0.1g |

$855.0 | 2023-09-19 |

2-(3-methoxy-2-nitrophenyl)propanenitrile 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

2228700-66-9 (2-(3-methoxy-2-nitrophenyl)propanenitrile) 関連製品

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量